5,5'-Thiodiisophthalic acid
Description
5,5'-Thiodiisophthalic acid (H₄TBTC) is a sulfur-containing dicarboxylic acid with the molecular formula C₁₆H₁₀O₈S. Its structure features two isophthalic acid units connected via a thioether (-S-) bridge at the 5,5' positions. This compound is widely employed as a linker in the synthesis of flexible metal-organic frameworks (MOFs) due to its conformational adaptability, which arises from the sulfur atom’s ability to permit torsional flexibility . H₄TBTC-based MOFs, such as Co-URJC-5, Cu-URJC-6, and Zn-URJC-7, exhibit unique hydrogen adsorption properties via a gate-opening mechanism, attributed to the ligand’s dynamic behavior .
Properties
IUPAC Name |
5-(3,5-dicarboxyphenyl)sulfanylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8S/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFREQXPANCODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)SC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Thiodiisophthalic acid typically involves the reaction of isophthalic acid derivatives with sulfur-containing reagents. One common method includes the use of thiol-containing compounds under oxidative conditions to form the thioether linkage between the isophthalic acid units. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the formation of the thioether bond .
Industrial Production Methods: While specific industrial production methods for 5,5’-Thiodiisophthalic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Thiodiisophthalic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carboxylic acids.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: 5,5’-Thiodiisophthalic acid is widely used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with various metal ions. These MOFs have applications in gas storage, separation, and catalysis .
Biology and Medicine: While specific biological applications of 5,5’-Thiodiisophthalic acid are not extensively documented, its derivatives and related compounds have shown potential in drug delivery systems and as building blocks for biologically active molecules .
Industry: In the industrial sector, 5,5’-Thiodiisophthalic acid is used in the production of advanced materials, including polymers and resins, which have applications in coatings, adhesives, and composites .
Mechanism of Action
The mechanism of action of 5,5’-Thiodiisophthalic acid primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties such as enhanced catalytic activity or selective adsorption of gases. The sulfur atom in the thioether linkage plays a crucial role in stabilizing these metal complexes by providing additional coordination sites .
Comparison with Similar Compounds
5,5'-Carbonyl-di-isophthalic Acid
- Structure and Functional Group : Replaces the thioether bridge with a carbonyl (-CO-) group.
- Applications: Less suited for flexible MOFs but may enhance thermal stability in rigid frameworks.
5,5'-(Hydroxyphosphoryl)diisophthalic Acid
- Structure : Features a phosphoryl (-PO(OH)-) group instead of sulfur.
- Key Differences :
- Electronic Properties : The phosphoryl group introduces strong hydrogen-bonding capacity and acidity, which could enhance MOF stability or guest molecule interactions .
- Molecular Weight : Higher molecular weight (394.23 g/mol vs. H₄TBTC’s ~386.3 g/mol) may reduce porosity in MOFs .
- Bioactivity : Phosphoryl derivatives are often explored for biological applications, though H₄TBTC’s bioactivity is less documented.
5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid
- Structure : Incorporates terephthaloyl and amide (-NH-CO-) linkages.
- Key Differences: Thermal Stability: Amide groups may enhance thermal stability but reduce solubility, limiting solvothermal synthesis options .
Benzo[lmn][3,8]phenanthroline-Based Derivative
- Structure : A polycyclic aromatic system with tetraoxo groups.
- Key Differences :
3,3′-Dithiobis[6-methoxybenzoic Acid]
- Structure : Contains a disulfide (-S-S-) bridge and methoxy (-OCH₃) groups.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- MOF Flexibility : H₄TBTC’s thioether bridge is critical for gate-opening hydrogen adsorption, a property less achievable with rigid analogs like carbonyl derivatives .
- Biological Applications: While H₄TBTC is primarily used in materials science, phosphoryl and hydantoin-linked compounds (e.g., Spinorphin derivatives) show promise in bioactivity, such as anticonvulsant effects .
- Synthetic Challenges : Bulky substituents (e.g., phenanthroline) complicate MOF synthesis, whereas methoxy or thioether groups improve processability .
Biological Activity
5,5'-Thiodiisophthalic acid (TDI) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes two isophthalic acid moieties connected by a sulfur atom. This configuration imparts distinct chemical properties that influence its biological activity.
- Molecular Formula : CHOS
- Molecular Weight : 250.27 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of TDI. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Research indicates that TDI exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Case Study : A study published in the Journal of Medicinal Chemistry reported that TDI significantly reduced viability in MCF-7 cells with an IC value of 15 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways.
Anti-inflammatory Effects
TDI has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : TDI interacts with bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, TDI triggers apoptotic pathways, leading to programmed cell death.
- Cytokine Modulation : The compound modulates immune responses by inhibiting cytokine production.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of TDI:
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry | Anticancer activity against MCF-7 cells |
| International Journal of Antimicrobial Agents | Effective against multiple bacterial strains |
| Journal of Inflammation Research | Inhibition of TNF-α and IL-6 production |
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling and storing 5,5'-Thiodiisophthalic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hoods are used during weighing or dissolution due to potential dust generation .
- Storage : Store in a cool, dry place (<25°C) in airtight containers to avoid moisture absorption and degradation. Label containers with hazard warnings (e.g., GHS precautionary statements) .
- Spill Management : For accidental releases, use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination. Dispose of waste via certified chemical disposal services .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- FTIR Spectroscopy : Identify carboxylate (C=O stretch ~1700 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) functional groups. Compare peaks to reference spectra of analogous compounds (e.g., triferulic acid derivatives) .
- NMR Spectroscopy : Use NMR to resolve aromatic proton environments (δ 7.5–8.5 ppm for benzene rings) and confirm symmetry. NMR can verify carboxylate carbons (δ ~165–170 ppm) .
- Elemental Analysis : Validate empirical formula (CHOS) with ≤0.4% deviation from theoretical values .
Q. How can researchers ensure purity during the synthesis of this compound-based metal-organic frameworks (MOFs)?
- Methodological Answer :
- Solvent Selection : Use high-purity dimethylformamide (DMF) or water as solvents to minimize side reactions. Filter reaction mixtures to remove undissolved precursors .
- Activation Protocols : Post-synthesis, activate MOFs via solvent exchange (e.g., methanol for 48 hours) and vacuum drying (100°C, 12 hours) to remove residual solvents and stabilize pore structure .
Advanced Research Questions
Q. How does the ligand flexibility of this compound influence hydrogen adsorption in MOFs?
- Methodological Answer :
- Gate-Opening Mechanism : The sulfur atom in the thioether group introduces conformational flexibility, enabling structural adjustments during H adsorption. Monitor low-pressure (<1 bar) adsorption isotherms to detect gate-opening transitions via hysteresis loops .
- Enthalpy of Adsorption (Q) : Calculate Q using virial equation analysis of adsorption data at multiple temperatures (77 K and 87 K). Higher Q values (>8 kJ/mol) correlate with stronger framework-H interactions .
Q. What strategies optimize hydrogen storage capacity in MOFs using this compound linkers?
- Methodological Answer :
- Linker Functionalization : Introduce pyridine or amine groups to the benzene rings to enhance binding sites for H. Characterize modified linkers via X-ray crystallography to confirm coordination geometry .
- Pore Engineering : Combine this compound with secondary ligands (e.g., 1,4-diazabicyclo[2.2.2]octane) to create hierarchical pore structures. Use BET surface area analysis (>2000 m/g) and pore size distribution (PSD) measurements to validate designs .
Q. How should researchers resolve contradictions in reported hydrogen adsorption data for MOFs incorporating this compound?
- Methodological Answer :
- Standardize Activation Conditions : Inconsistent degassing temperatures (e.g., 150°C vs. 240°C) can alter framework stability. Replicate experiments using identical activation protocols (e.g., 200°C, dynamic vacuum for 24 hours) .
- Cross-Validate Characterization : Pair gas adsorption data with in-situ XRD or Raman spectroscopy to confirm structural integrity during adsorption. Discrepancies may arise from framework collapse or incomplete activation .
- Statistical Analysis : Apply t-tests or ANOVA to compare datasets from multiple labs. Report confidence intervals (e.g., 95%) to quantify uncertainty in gravimetric uptake measurements .
Data Presentation Guidelines
- Tables : Include adsorption isotherms (pressure vs. uptake) and crystallographic parameters (e.g., unit cell dimensions) .
- Figures : Use color-coded isotherms for different temperatures and annotate phase transitions (e.g., gate-opening points) .
- Supplemental Data : Provide raw NMR/FTIR spectra, computational models, and error analysis in supplementary files .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
